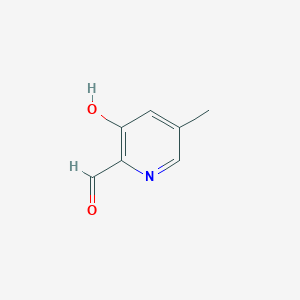

3-Hydroxy-5-methylpicolinaldehyde

Description

Overview of Picolinaldehyde Derivatives in Organic and Medicinal Chemistry Research

Picolinaldehyde, or pyridine-2-carboxaldehyde, and its derivatives are a class of organic compounds characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 2-position. These compounds are highly valued in medicinal chemistry and drug design, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The versatility of the pyridine nucleus, combined with the reactivity of the aldehyde group, allows for the synthesis of a diverse range of molecules, such as Schiff bases, which can act as robust bidentate ligands in coordination chemistry. mdpi.com This capacity to form stable complexes with metal ions is a key factor in their biological activity and their use as chemosensors. mdpi.com Furthermore, pyridinone-containing compounds, which can be derived from picolinaldehydes, are recognized for their pharmacological properties, including antitumor and antimicrobial effects. nih.gov

Historical Context of Substituted Pyridine Aldehydes in Scientific Inquiry

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from bone oil. mdpi.com The development of synthetic methodologies, such as the Chichibabin pyridine synthesis first reported in 1924, paved the way for the production of various substituted pyridines. nih.gov A significant milestone in the understanding of substituted pyridine aldehydes came with the research into Vitamin B6. It was discovered that Vitamin B6 exists in several forms, including the aldehyde form, pyridoxal (B1214274), which is crucial for numerous metabolic processes. nih.gov This realization spurred further investigation into the synthesis and properties of other substituted pyridine aldehydes, as researchers sought to understand the structure-activity relationships and explore their potential as therapeutic agents and in other applications. The Hantzsch pyridine synthesis is another classical method that has been instrumental in creating a wide variety of substituted pyridine derivatives. nih.gov

Rationale for Focused Research on 3-Hydroxy-5-methylpicolinaldehyde

The specific substitution pattern of this compound, featuring a hydroxyl group at the 3-position and a methyl group at the 5-position, presents a compelling case for focused research. The hydroxyl group ortho to the ring nitrogen and adjacent to the aldehyde can significantly influence the compound's electronic properties, acidity, and ability to form intramolecular hydrogen bonds. This arrangement is also a key feature in many metal-chelating agents, suggesting potential applications in areas such as chelation therapy or as a catalyst. nih.gov The methyl group at the 5-position can modulate the lipophilicity and steric environment of the molecule, which can in turn affect its biological activity and interactions with molecular targets. The structural similarity of this compound to pyridoxal (a form of vitamin B6) further suggests its potential involvement in biological pathways, possibly as an enzyme inhibitor or a precursor for other biologically active molecules.

Current State of Knowledge and Research Gaps in the Field of Hydroxylated and Methylated Picolinaldehydes

Current research on hydroxylated and methylated picolinaldehydes has largely focused on more complex derivatives, particularly those related to Vitamin B6, such as pyridoxal phosphate (B84403) (PLP). The biological roles of these more complex molecules as cofactors in a vast number of enzymatic reactions are well-established. There is also a body of research on the synthesis and biological evaluation of various substituted pyridines and their potential as therapeutic agents.

However, a significant research gap exists when it comes to the specific compound this compound. While its basic chemical properties are known, there is a lack of in-depth studies focusing solely on its synthesis, reactivity, and biological profile. Much of the understanding of its potential is inferred from studies of related compounds. Therefore, dedicated research is needed to fully elucidate the unique chemical and biological properties of this compound, to explore its potential applications, and to fill the current void in the scientific literature.

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-hydroxy-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3 |

InChI Key |

RUPZXAWJCLLSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)O |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation of Picolinaldehyde Ligands

Design and Synthesis of 3-Hydroxy-5-methylpicolinaldehyde-Based Ligands

The synthesis of ligands based on the this compound scaffold is a fundamental step in exploring their coordination chemistry. The parent compound itself can act as a ligand, but it is often modified to create more complex, polydentate ligands with tailored properties. These modifications can enhance the stability of the resulting metal complexes and influence their geometry and reactivity.

A common synthetic strategy involves the condensation reaction of the aldehyde group of this compound with various amines to form Schiff base ligands. This modular approach allows for the introduction of a wide range of functionalities into the ligand framework. For instance, reaction with primary amines yields imine-containing ligands, while condensation with hydrazines can produce hydrazone derivatives. saudijournals.com The choice of the amine component is crucial as it can introduce additional donor atoms, such as nitrogen or oxygen, thereby increasing the denticity of the ligand and its ability to form stable chelate rings with metal ions.

Another approach involves the functionalization of the pyridine (B92270) ring or the methyl group. However, the reactivity of the aldehyde group generally provides the most direct route for ligand elaboration. The synthesis of these ligands is typically carried out under mild conditions and can be readily characterized by standard spectroscopic techniques such as NMR, IR, and mass spectrometry. ubc.ca

Structural Characterization of Metal Complexes

Transition Metal Complexes (e.g., Copper, Gold, Palladium, Iron)

Ligands derived from picolinaldehyde readily form complexes with a variety of transition metals.

Copper(II) complexes are among the most studied, often exhibiting square planar or distorted square pyramidal geometries. nih.gov The Jahn-Teller effect in d9 Cu(II) complexes frequently leads to distorted octahedral environments. nih.gov Picolinate donors, which are structurally related to picolinaldehyde, are well-suited for coordinating with copper(II) due to their chemical hardness. nih.gov

Gold(I) and Palladium(II) complexes of related N-heterocyclic carbene (NHC) ligands derived from triazoles have been synthesized and structurally characterized. nih.govhw.ac.uk These complexes often feature linear (for Au(I)) or square planar (for Pd(II)) geometries. The synthesis of such complexes can proceed through transmetalation from a silver(I) precursor. nih.gov

Iron(III) complexes with hexadentate hydroxypyridinone ligands, which share the hydroxypyridine chelating motif, have been shown to form both 1:1 and 2:2 metal-to-ligand complexes depending on the conditions. rsc.org This highlights the potential for forming polynuclear structures with picolinaldehyde-based ligands as well.

Chelation Modes and Coordination Geometries

The this compound ligand and its derivatives can coordinate to metal ions in several ways. The most common chelation mode involves the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. If the aldehyde group is modified to an imine or hydrazone, the imine/hydrazone nitrogen can also participate in coordination, leading to tridentate ligands.

The coordination geometry around the metal center is dictated by the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the ligand's substituents. Common geometries observed include:

Octahedral: Often seen with transition metals like Cr(III) and Fe(III) when the ligand is polydentate or when solvent molecules or other co-ligands are involved in coordination. researchgate.net

Square Planar: Common for d8 metals like Pd(II) and Ni(II). researchgate.netmdpi.com

Square Pyramidal and Trigonal Bipyramidal: These five-coordinate geometries are frequently observed for Cu(II) complexes. nih.govnih.gov The degree of distortion from an ideal square pyramid or trigonal bipyramid can be quantified by the structural index parameter, τ. nih.gov

Below is an interactive table summarizing the coordination geometries of some picolinaldehyde and related ligand complexes.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Copper(II) | Picolinate-based macrocycle | Distorted Square Pyramidal | nih.gov |

| Copper(II) | Picolinate-based macrocycle | Distorted Octahedral | nih.gov |

| Palladium(II) | Triazol-5-ylidene | Square Planar | nih.gov |

| Iron(III) | Hydroxypyridinone | Octahedral | rsc.org |

| Chromium(III) | Schiff Base | Octahedral | researchgate.net |

Photophysical and Electronic Properties of Picolinaldehyde Metal Complexes

The coordination of this compound-based ligands to metal ions significantly influences their electronic structure, which in turn governs their photophysical properties, such as absorption and emission of light.

The electronic absorption spectra of these complexes in the UV-visible region typically show bands corresponding to π→π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The energies of these transitions are sensitive to the nature of the metal ion, the ligand substituents, and the coordination geometry. For instance, the electronic spectra of salen-type complexes with various metals show shifts in the π→π* and n→π* transitions upon coordination. mdpi.com

The emission properties of these complexes, such as fluorescence or phosphorescence, are also highly dependent on the metal-ligand combination. For example, complexes of d10 metals like Zn(II) or d6 metals like Ru(II) are often luminescent. The introduction of heavy metal atoms can enhance spin-orbit coupling, promoting phosphorescence. The study of the photophysical properties is crucial for applications in areas such as sensing, imaging, and photocatalysis.

Influence of Metal Coordination on Ligand Reactivity and Stability

The coordination of a this compound-based ligand to a metal center can profoundly alter the ligand's reactivity and stability.

Reactivity:

The electrophilicity of the aldehyde or imine carbon can be enhanced upon coordination to a Lewis acidic metal center, making it more susceptible to nucleophilic attack.

The acidity of protons on the ligand can be altered. For example, the hydroxyl proton becomes significantly more acidic upon coordination.

Stability:

The formation of stable chelate rings generally enhances the thermal stability of the ligand. nih.gov Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of metal complexes. saudijournals.comnih.gov The decomposition temperature of a complex is often higher than that of the free ligand.

The stability of the complex towards dissociation in solution is quantified by its stability constant. The chelate effect and the macrocyclic effect, if applicable, contribute to high stability constants. The stability of ferric complexes with related flavonoid ligands has been shown to be pH-dependent. nih.gov

The coordination can protect the ligand from certain chemical transformations. Conversely, the metal can also promote ligand degradation under certain conditions, for example, through redox cycling. nih.gov

The table below provides a summary of the influence of metal coordination on ligand properties.

| Property | Influence of Metal Coordination |

| Reactivity | Increased electrophilicity of carbonyl/imine carbon, altered pKa values, modified redox potentials. |

| Thermal Stability | Generally increased due to chelate formation. nih.gov |

| Kinetic Stability | Enhanced resistance to ligand dissociation, particularly for multidentate ligands. |

Biochemical Interactions and Mechanistic Elucidation of 3 Hydroxy 5 Methylpicolinaldehyde Derivatives

The biochemical interactions of 3-hydroxy-5-methylpicolinaldehyde and its derivatives are a subject of scientific inquiry, particularly concerning their potential to modulate the activity of various enzymes. While direct research on this specific compound is limited, studies on structurally related pyridine (B92270) and picolinaldehyde derivatives provide valuable insights into their potential mechanisms of action.

Investigation of Cholinesterase (AChE and BuChE) Interaction Mechanisms

Mechanisms of Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Consequently, the development of GSK-3β inhibitors is an active area of research. nih.gov While direct evidence for the inhibition of GSK-3β by this compound derivatives is not prominent in the available literature, studies on other heterocyclic scaffolds provide a basis for understanding potential inhibitory mechanisms. For example, 5-(heteroarylmethylene)hydantoins have been identified as single-digit micromolar inhibitors of GSK-3β. mdpi.com Computational docking studies of these compounds suggest they bind within the ATP-binding domain of the enzyme, forming hydrogen bonds with the backbone of Valine 135. mdpi.com The inhibition of GSK-3β can impact various signaling pathways, including those involved in cell proliferation and memory formation. nih.govfrontiersin.org

Table 1: Inhibition of GSK-3β by 5-(Heteroarylmethylene)hydantoin Derivatives

| Compound | IC50 (µM) |

| 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 |

| 5-[(6'-bromo-2-pyridinyl)methylene]hydantoin | 3.39 ± 0.16 |

Source: Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. mdpi.com

Ribonucleotide Reductase (RNR) Inhibition Pathways and Metal Chelation Effects

Ribonucleotide reductase (RNR) is a crucial enzyme for DNA synthesis and repair, making it a target for anticancer agents. nih.govmdpi.com A series of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are structurally related to picolinaldehyde derivatives, have been investigated as RNR inhibitors. nih.gov Compounds such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) have demonstrated potent inhibition of RNR activity. nih.gov The mechanism of action of these inhibitors often involves the chelation of the iron center within the R2 subunit of the enzyme, which is essential for its catalytic activity. This disruption of the enzyme's function leads to an inhibition of DNA synthesis. nih.gov Hydroxyl-benzohydroxamic acid derivatives are another class of RNR inhibitors that function as radical chelators, complexing with the iron in the hRRM2 subunit. nih.gov

Table 2: Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives against L1210 Cell Growth and Ribonucleotide Reductase

| Compound | L1210 Cell Growth IC50 (µM) | Ribonucleotide Reductase IC50 (µM) |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | 0.2 | 0.9 |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | 0.1 | 0.4 |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP) | 0.5 | 2.1 |

| 5-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (5-AMP) | 0.4 | 1.8 |

Source: Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones. nih.gov

Interaction with Alpha-Amylase and Alpha-Glucosidase Enzymes

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While there is no specific data on this compound, derivatives of 5-amino-nicotinic acid have been synthesized and shown to inhibit both α-amylase and α-glucosidase. nih.gov Some of these derivatives exhibited significant inhibitory activities with IC50 values in the microgram per milliliter range. nih.gov Similarly, other heterocyclic structures like pyridazine-triazole hybrids have demonstrated potent α-glucosidase inhibition, with some compounds being more active than the standard drug, acarbose. nih.gov Kinetic studies on some arylidene-based sesquiterpene coumarins, another class of inhibitors, have revealed mixed-type inhibition of α-amylase. rsc.org

Table 3: Inhibition of α-Amylase and α-Glucosidase by 5-Amino-nicotinic Acid Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Derivative 2 | 12.17 ± 0.14 | 12.01 ± 0.09 |

| Derivative 4 | 15.33 ± 0.09 | 14.67 ± 0.04 |

| Derivative 5 | 18.67 ± 0.12 | 16.33 ± 0.09 |

| Derivative 6 | 21.33 ± 0.04 | 19.67 ± 0.04 |

| Derivative 7 | 25.67 ± 0.09 | 23.33 ± 0.09 |

| Derivative 8 | 29.33 ± 0.04 | 27.67 ± 0.12 |

Source: Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. nih.gov

Exploring Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism, with PPARγ being a key target for anti-diabetic drugs. nih.govmdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to improve insulin (B600854) sensitivity. semanticscholar.org There is a lack of direct studies on the PPARγ agonistic activity of this compound derivatives. However, research into other heterocyclic compounds has identified potential PPARγ ligands. mdpi.com For example, N-substituted phthalimide (B116566) derivatives have been synthesized and shown to activate PPARγ, with some compounds exhibiting EC50 values in the micromolar range. semanticscholar.org The interaction of these agonists with the ligand-binding domain of PPARγ is crucial for their activity. semanticscholar.org

Binding to Glutathione (B108866) S-transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.gov They catalyze the conjugation of glutathione (GSH) to electrophilic substrates. nih.gov While specific binding studies of this compound derivatives to GST are not available, research on glutathione derivatives has provided insights into the inhibition of GST. For example, certain glutathione derivatives have been shown to cause a time-dependent loss of GST activity. nih.gov The mechanism can involve covalent modification of an active-site cysteine residue. nih.gov The binding of ligands to GST can be driven by favorable enthalpic changes, as observed in studies with a mango GST. nih.gov

Role as Biochemical Probes for Molecular Target Identification

While specific studies employing this compound derivatives as targeted biochemical probes are not extensively documented, the broader class of pyridine-2-carboxaldehyde derivatives has been utilized in ways that highlight their potential in this area. For instance, 2-pyridine carboxaldehyde has been used as a derivatization reagent for the site-specific labeling of the N-terminus of peptides. This application is crucial for identifying the cleavage sites of cyclic peptides, a significant challenge in peptidomimetics and drug discovery. The specificity of the aldehyde for the alpha-amine at the N-terminus allows for precise modification and subsequent analysis by mass spectrometry, thereby "probing" the structure of hydrolyzed peptides.

Furthermore, the synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones allows for the systematic exploration of structure-activity relationships (SAR) nih.gov. By modifying substituents on the pyridine ring, researchers can probe the chemical space of a biological target and identify key interactions necessary for activity. For example, the synthesis and evaluation of 3-amino and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazones have revealed that these specific substitutions can lead to potent antitumor activity, suggesting these molecules are probing and interacting with key cellular components involved in cancer cell proliferation nih.gov.

Interaction with Receptors and Other Biomolecules

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with various biomolecules, including enzymes and nucleic acids. A primary mechanism of action for many pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis nih.gov. This inhibition is often mediated by the chelation of essential metal ions within the enzyme's active site.

In addition to enzymes, these derivatives have been shown to interact with DNA. Some planar thiosemicarbazone derivatives can function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix and disrupting replication spandidos-publications.com. Moreover, certain metal complexes of these derivatives can induce lesions in the DNA strand through oxidative rupture spandidos-publications.com.

Studies on related compounds, such as Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes, have demonstrated a multi-target approach, where the compounds not only interact with DNA but also inhibit the activity of other key proteins like the anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 rsc.org. The interaction with these various biomolecules underscores the complex biochemical profile of this class of compounds.

| Compound/Derivative Class | Interacting Biomolecule(s) | Type of Interaction | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | Inhibition (likely via metal chelation) | nih.gov |

| Planar thiosemicarbazone derivatives | DNA | Intercalation, Oxidative rupture (as metal complexes) | spandidos-publications.com |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone | DNA, Bcl-xL protein, MMP2 | Binding, Inhibition | rsc.org |

| 2-Quinolinecarboxaldehyde-4,4-dimethylthiosemicarbazone | Topoisomerase IIα (ATPase domain) | Binding and inhibition of ATP hydrolysis | nih.gov |

Elucidating Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms through which derivatives of this compound exert their biological effects, particularly their antitumor activity, are multifaceted and have been a key area of investigation.

A significant body of research points to the induction of apoptosis (programmed cell death) as a primary outcome of treatment with these compounds. The inhibition of key enzymes like ribonucleotide reductase and topoisomerase IIα disrupts essential cellular processes, leading to cell cycle arrest and the initiation of apoptotic pathways nih.govspandidos-publications.com. Topoisomerase IIα is a critical enzyme for DNA replication and chromosome segregation, and its inhibition by compounds such as 2-quinoneline carboxaldehyde-4,4-dimethyl thiosemicarbazone has been shown to occur through binding to the ATP hydrolysis domain of the enzyme nih.gov.

Furthermore, these derivatives, especially when complexed with metals like copper, can induce cellular stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to damage to various cellular components, including proteins and lipids, and can trigger the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum (ER) spandidos-publications.com. The disruption of Ca2+ homeostasis, another consequence of treatment with these compounds, further contributes to ER stress and apoptosis spandidos-publications.com.

The antitumor effect of some pyridine-2-carboxaldehyde thiosemicarbazone complexes has also been linked to the suppression of angiogenesis (the formation of new blood vessels) and the restriction of cancer cell metastasis rsc.org. This suggests a broader mechanism of action that extends beyond direct cytotoxicity to the tumor microenvironment.

| Derivative Class | Proposed Mechanism of Action | Key Cellular Effects | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Inhibition of ribonucleotide reductase | Cell cycle arrest, Apoptosis | nih.gov |

| 2-Quinolinecarboxaldehyde-4,4-dimethylthiosemicarbazone | Inhibition of Topoisomerase IIα | DNA replication and segregation disruption, Apoptosis | nih.gov |

| Copper complexes of 2-pyridinecarboxaldehyde (B72084) thiosemicarbazone | Induction of oxidative stress and ER stress | ROS production, Disruption of Ca2+ homeostasis, Apoptosis | spandidos-publications.com |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes | Multi-target inhibition | Inhibition of tumor growth, Suppression of angiogenesis, Restriction of metastasis | rsc.org |

Computational Chemistry and in Silico Studies of 3 Hydroxy 5 Methylpicolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of moderate size. youtube.comarxiv.org By approximating the electron density of a system, DFT can predict a variety of molecular properties.

For 3-Hydroxy-5-methylpicolinaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry. bohrium.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can yield insights into the molecule's reactivity. The distribution of electron density, often visualized through an electrostatic potential map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule might interact with other chemical species.

Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (aldehyde) | ~1.49 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| Bond Angle | C-C-C (ring) | ~118-121° |

| C-N-C (ring) | ~117° | |

| C-C=O (aldehyde) | ~124° | |

| Dihedral Angle | C-C-C=O | ~0° or 180° |

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the electron-donating hydroxyl group and the electron-withdrawing aldehyde group attached to the pyridine (B92270) ring would influence the energies of the frontier orbitals. Analysis of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most involved in electron donation and acceptance. For instance, in related molecules, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized on the aldehyde group. researchgate.net

The following table presents hypothetical HOMO-LUMO energy values for this compound, based on data for structurally similar compounds. researchgate.net

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -8.5 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is particularly relevant in drug discovery and design.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations would place this compound into the binding site of a target protein and predict its preferred orientation and conformation. The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. The resulting binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the ligand-protein interaction. A more negative binding energy generally indicates a more stable complex. nih.govacs.org

The choice of target protein would depend on the therapeutic area of interest. For example, given the diverse biological activities of pyridine derivatives, this compound could be docked against enzymes such as kinases or proteases. nih.govmdpi.com

Identification of Key Amino Acid Residues in Binding Sites

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions can be of various types, including:

Hydrogen bonds: The hydroxyl and aldehyde groups of this compound are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The methyl group and the aromatic pyridine ring can form van der Waals interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic pyridine ring can engage in pi-pi or cation-pi interactions with aromatic or charged residues in the binding site.

By analyzing the docked pose, researchers can pinpoint these key interactions, which are critical for the stability of the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

An illustrative table of potential docking results is provided below.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Result |

|---|---|

| Binding Affinity | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Lys72, Asp184, Leu130, Phe182 |

| Types of Interactions | Hydrogen bond with Asp184 (hydroxyl H), Hydrogen bond with Lys72 (aldehyde O), Hydrophobic interaction with Leu130, Pi-stacking with Phe182 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess its stability and to observe the conformational changes of both the ligand and the protein in a simulated physiological environment (typically in a water box with ions).

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can signify flexibility that may be important for ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing a measure of the stability of these key interactions.

In essence, MD simulations offer a more realistic and detailed understanding of the ligand's behavior within the binding site, validating and refining the predictions from molecular docking.

Applications in Catalysis and Advanced Materials Science

3-Hydroxy-5-methylpicolinaldehyde as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. The ability to tune the electronic and steric properties of ligands coordinated to the metal center is crucial for optimizing catalytic performance. Picolinaldehyde derivatives, such as this compound, are attractive ligands due to their modular nature and the strong coordinating ability of the pyridine (B92270) and aldehyde groups.

Picolinaldehyde-based ligands have demonstrated their utility in various metal-catalyzed organic transformations, including cycloaddition and A3-coupling reactions. These reactions are powerful tools for the synthesis of complex organic molecules from simpler precursors.

In the realm of cycloaddition reactions, ruthenium-catalyzed processes have been reported to efficiently produce α,β-unsaturated lactams from alkynes and imines derived from 2-picolinaldehyde. nih.gov The ruthenium catalyst, generated in situ, facilitates the cycloaddition, showcasing the role of the picolinaldehyde moiety in activating the imine for the reaction. nih.gov

The Aldehyde-Alkyne-Amine (A3) coupling reaction is a three-component reaction that provides a direct route to propargylamines, which are important building blocks in medicinal chemistry. nih.govresearchgate.net A highly efficient dicopper(I) complex featuring a ligand derived from 2-picolinaldehyde has been shown to catalyze A3 coupling reactions with a broad substrate scope and low catalyst loading. nih.gov The picolylimine ligand in this complex plays a crucial role in stabilizing the copper centers and facilitating the catalytic cycle. nih.gov The general mechanism for A3-coupling involves the metal-catalyzed activation of the alkyne, formation of an imine from the aldehyde and amine, and subsequent nucleophilic attack of the metal acetylide on the imine. nih.gov

Table 1: Examples of Metal-Catalyzed Organic Transformations with Picolinaldehyde-based Ligands

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |

| Cycloaddition | Ru3(CO)12 / (4-CF3Ph)3P with 2-picolinaldehyde-derived imine | Alkynes, Imines | α,β-Unsaturated Lactams | nih.gov |

| A3-Coupling | Dicopper(I) complex with (2-picolyliminomethyl)pyrrole anion ligand | Aldehydes, Alkynes, Amines | Propargylamines | nih.gov |

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a key area of research in sustainable energy. Rhenium complexes bearing pyridine-based diimine ligands have been extensively studied as molecular electrocatalysts for this transformation. The ligands play a critical role in the catalytic mechanism, often by acting as an electron reservoir and facilitating the binding and activation of CO2.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful approach to achieve this goal. Chiral derivatives of picolinaldehyde can be employed as ligands in asymmetric catalysis, where the chirality can be introduced either in the ligand backbone or through the formation of a chiral-at-metal complex.

Chiral pyridine N-oxides have emerged as useful ligands and organocatalysts in a variety of asymmetric transformations. nih.gov These N-oxides can act as Lewis bases to activate organosilicon reagents in asymmetric allylation reactions of aldehydes. chinesechemsoc.org Furthermore, the combination of a chiral palladium catalyst with an electrochemical setup has enabled the asymmetric allylic 4-pyridinylation, providing access to chiral pyridine-containing compounds. researchgate.net In this system, the chiral diphosphine palladium complex not only catalyzes the reaction but also mediates the electron transfer process. researchgate.net The development of chiral ligands based on the picolinaldehyde scaffold holds significant promise for expanding the scope of asymmetric catalysis.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The directionality and predictability of metal-ligand coordination bonds make them a powerful tool for the construction of discrete, well-defined supramolecular architectures such as metal-organic frameworks (MOFs) and self-assembled cages. Picolinaldehyde derivatives are excellent building blocks for such structures due to their ability to form stable complexes with a variety of metal ions.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The functionalization of MOFs with active molecules can lead to materials with enhanced catalytic or other properties. For example, amine-functionalized MOFs can be post-synthetically modified by reaction with picolinaldehyde to introduce iminopyridine ligands into the framework. rsc.org These modified MOFs can then be metalated to create single-site heterogeneous catalysts for various organic reactions. rsc.orgnih.gov

Self-assembled cages are discrete, hollow supramolecular structures formed by the coordination of multiple ligands and metal ions. Picolinaldehyde and its derivatives have been utilized as subcomponents in the self-assembly of such cages. For instance, a tritopic formylpyridine subcomponent, prepared from 5-hydroxypicolinaldehyde (B1296277), has been used in the synthesis of a tetrahedral Zn4L4 capsule. nih.govacs.org The modularity of this approach allows for the incorporation of different functionalities into the cage structure. nih.govacs.org In another example, a ruthenium-based metalloligand functionalized with picolinaldehyde has been used to construct a tetrahedral cage through condensation with a capping ligand in the presence of zinc(II) ions. researchgate.net

Table 2: Examples of Supramolecular Structures from Picolinaldehyde Derivatives

| Supramolecular Structure | Building Blocks | Resulting Architecture | Reference |

| Functionalized MOF | Amine-functionalized MOF, Picolinaldehyde, Metal salt | MOF with iminopyridine-metal complexes | rsc.orgnih.gov |

| Tetrahedral Cage | Tritopic formylpyridine from 5-hydroxypicolinaldehyde, Zinc(II) ions | Zn4L4 capsule | nih.govacs.org |

| Tetrahedral Cage | Ruthenium metalloligand with picolinaldehyde, Tris(2-aminoethyl)amine, Zinc(II) ions | RuC9 tetrahedral cage | researchgate.net |

| Heterobimetallic Cage | 6-(diphenylphosphino)picolinaldehyde, Aniline, Copper(I) and Cadmium(II) ions | CdII4CuI4L4 tetrahedral cage | acs.org |

The design of functional supramolecular architectures aims to create complex systems with specific properties and functions, such as molecular recognition, encapsulation, and catalysis. The self-assembly of picolinaldehyde-based ligands with metal ions provides a powerful strategy for the bottom-up construction of such functional materials.

The use of 5-hydroxypicolinaldehyde in the synthesis of glycosylated dendritic ligands has enabled the construction of programmable and robust saccharide-grafted supramolecular Fe(II) complexes. nih.govrsc.orgresearchgate.net These assemblies have shown potential for probing multivalent lectin interactions, which are crucial in many biological processes. rsc.orgrsc.org The modular nature of the subcomponent self-assembly allows for precise control over the architecture and saccharide density of the final structures. rsc.org

Furthermore, the incorporation of photoresponsive units, such as azobenzenes, into the ligands used for cage self-assembly can lead to materials with stimuli-responsive properties. For example, a Zn4L4 tetrahedral cage functionalized with azobenzene (B91143) units at its vertices has been shown to undergo disassembly upon UV irradiation and reassembly upon irradiation with visible light, leading to reversible guest release and uptake. nih.govacs.org This demonstrates the potential for creating smart materials based on picolinaldehyde-derived supramolecular architectures.

Exploration in Nonlinear Optical (NLO) Materials

The quest for advanced nonlinear optical (NLO) materials is driven by their potential applications in optical data processing, optical switching, and the development of photonic devices. rsc.org Organic molecules have become a major focus of this research due to their high nonlinear optical responses, synthetic flexibility, and the ability to tailor their properties through molecular engineering. nih.govnih.gov While direct studies on this compound for NLO applications are not extensively documented, its structural features—a pyridine ring substituted with both electron-donating (hydroxyl, methyl) and electron-withdrawing (aldehyde) groups—make it a relevant scaffold for designing potent NLO chromophores.

The primary mechanism for NLO activity in organic molecules is an efficient intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. nih.gov The pyridine core, being π-deficient, often acts as an electron-withdrawing group. rsc.org This inherent property, combined with the functional groups of this compound, provides a classic "push-pull" system essential for second-order NLO responses.

Research in this area often involves the modification of the aldehyde group to form more extended π-conjugated systems, such as Schiff bases. Schiff bases derived from substituted pyridines are a significant class of NLO materials. nih.govrsc.org The formation of an azomethine group (–C=N–) by reacting the aldehyde with a primary amine extends the π-conjugation, which can significantly enhance molecular polarizability and lead to a greater NLO response. nih.govnih.gov Theoretical and experimental studies on various pyridine-based Schiff bases confirm their potential as NLO materials, where the choice of substituents on both the pyridine and phenyl rings can modulate the NLO properties. rsc.orgconsensus.app

The NLO response of a molecule is quantified by its first hyperpolarizability (β). Quantum computational studies, often using Density Functional Theory (DFT), are crucial for predicting the NLO properties of new molecules and understanding structure-property relationships. rsc.orgnih.gov For pyridine-based systems, calculations have shown that strategic substitution can lead to large β values. For instance, pyridinium-based organic crystals have demonstrated significant second-harmonic generation (SHG) efficiency, a key NLO effect. acs.org

While specific experimental data for this compound is not available, we can infer its potential from related structures. The table below presents theoretically calculated NLO properties for representative pyridine-based derivatives, illustrating the impact of molecular structure on NLO response.

Table 1: Calculated NLO Properties of Representative Pyridine-Based Compounds

| Compound/System | Method | First Hyperpolarizability (β) | Key Structural Feature |

| Pyridinium-based Hydrate Crystal (TMBS-T) | DFT | d₃₃ = -40.05 pm/V @1064 nm | Push-pull chromophore with trimethoxy substitution. acs.org |

| Pyrimidine (B1678525) Derivative (PMMS) | DFT (B3LYP) | β₀ = 1.95 x 10⁻³⁰ esu | π-deficient pyrimidine core with donor-acceptor groups. rsc.org |

| Pyrenyl Schiff Base (B2) | DFT | β_tot = 10.3 x 10⁻³⁰ esu | Extended D-π-A structure with pyrene (B120774) as acceptor. nih.gov |

| Pyrenyl Schiff Base (B3) | DFT | β_tot = 12.3 x 10⁻³⁰ esu | Extended D-π-A structure with pyrene as acceptor. nih.gov |

This table is illustrative and based on data from related NLO materials to show the potential of pyridine-based structures. d₃₃ refers to a component of the second-order NLO susceptibility tensor in bulk material, while β is the molecular first hyperpolarizability.

The development of materials based on this compound would likely involve its incorporation into larger molecular frameworks, such as Schiff bases or metal complexes, to optimize the ICT process. rsc.org The presence of the hydroxyl group offers an additional site for modification or for forming intramolecular hydrogen bonds, which can influence the molecular conformation and, consequently, its electronic and optical properties. nih.govmdpi.com The synthesis of new derivatives based on this scaffold represents a promising avenue for discovering novel and efficient NLO materials. nih.gov

Future Perspectives and Emerging Research Directions for 3 Hydroxy 5 Methylpicolinaldehyde Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a well-established area of organic chemistry. nih.gov However, the development of environmentally benign and efficient methods for the preparation of 3-Hydroxy-5-methylpicolinaldehyde remains a critical first step for enabling extensive research. Future efforts should focus on "green chemistry" approaches that minimize waste, reduce the use of hazardous reagents, and are economically viable.

One promising avenue is the use of multicomponent reactions (MCRs), which can construct complex molecules like hydroxypyridines in a single step from simple precursors. mdpi.com The Guareschi–Thorpe reaction, a classic method for synthesizing hydroxypyridines, has been adapted to aqueous conditions, offering a greener alternative to traditional methods that use volatile organic solvents. rsc.org Exploring similar water-based or solvent-free reaction conditions for the synthesis of this compound could significantly improve its accessibility for further studies. mdpi.comresearchgate.net For instance, a one-pot synthesis of pyridine-2-carbaldehyde based chalcones has been achieved under solvent-free conditions using mesoporous materials as catalysts, a technique that could be adapted for the target compound. asianpubs.org

Furthermore, catalytic methods employing earth-abundant metals and biocatalysis could offer sustainable pathways. For example, the oxidation of a picoline precursor using selenium dioxide has been used to generate pyridine-2-carboxaldehydes, a strategy that could be optimized for the synthesis of this compound. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Key Features | Potential Application to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction times, and simplified product isolation. mdpi.com | One-pot synthesis from readily available starting materials. |

| Aqueous Guareschi–Thorpe Reaction | Utilizes water as a green solvent, avoiding volatile organic compounds. rsc.org | Environmentally friendly production of the hydroxypyridine core. |

| Solvent-Free Synthesis | Reduces environmental impact and simplifies work-up procedures. mdpi.comasianpubs.org | Catalytic conversion of precursors in the absence of harmful solvents. |

| Biocatalysis | Employs enzymes for highly selective transformations under mild conditions. | Stereoselective synthesis of chiral derivatives. |

Integration with Chemoinformatics and Artificial Intelligence for Compound Design

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. itmedicalteam.plmdpi.com These computational tools can be powerfully applied to the study of this compound, even in the absence of extensive experimental data.

AI and machine learning algorithms can be trained on existing datasets of pyridine derivatives and enzyme inhibitors to predict the potential biological activities of this compound. nih.govnih.gov These models can identify potential protein targets and predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize experimental studies. annualreviews.org Generative AI models can even design novel analogues of this compound with improved potency and selectivity. febs.org

Virtual screening and molecular docking studies can be employed to computationally screen large libraries of compounds against known protein targets, or to model the binding of this compound to the active sites of enzymes. For instance, given its structural similarity to pyridoxal (B1214274), a form of vitamin B6, it is plausible that this compound could interact with pyridoxal phosphate (B84403) (PLP)-dependent enzymes. frontiersin.org Molecular docking could provide initial insights into these potential interactions.

Table 2: Chemoinformatics and AI in this compound Research

| Technique | Application | Potential Outcome |

| Machine Learning | Predicting biological activity and ADME properties. nih.govnih.gov | Prioritization of experimental testing and compound optimization. |

| Generative AI | Designing novel analogues with enhanced properties. febs.org | Expansion of the chemical space around the core scaffold. |

| Molecular Docking | Simulating binding to protein targets. itmedicalteam.pl | Identification of potential enzyme targets and binding modes. |

| Virtual Screening | Identifying potential lead compounds from large databases. | Discovery of new bioactive molecules with similar pharmacophores. |

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Studies

To understand the mechanism of action of this compound, a combination of advanced spectroscopic and structural biology techniques will be essential. These methods can provide detailed insights into the interactions between the compound and its biological targets at an atomic level.

High-resolution nuclear magnetic resonance (NMR) spectroscopy can be used to study the binding of this compound to proteins in solution, identifying the specific amino acid residues involved in the interaction. nih.gov Mass spectrometry-based techniques can also be employed to characterize protein-ligand complexes and can be particularly useful for studying non-covalent interactions. benthamdirect.comacs.org

X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of this compound bound to its target proteins. pnas.org Such structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues. For example, obtaining a crystal structure of the compound bound to a PLP-dependent enzyme would confirm this as a target and reveal the key interactions driving binding and catalysis. nih.gov

Table 3: Spectroscopic and Structural Biology Techniques

| Technique | Information Gained | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) | Ligand-protein interactions in solution, binding site mapping. nih.gov | Elucidating the binding mode to potential protein targets. |

| Mass Spectrometry (MS) | Stoichiometry and affinity of protein-ligand complexes. benthamdirect.comacs.org | Confirming binding and quantifying binding affinity. |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. pnas.org | Revealing the precise atomic interactions at the binding site. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large protein complexes. | Characterizing interactions with larger enzymatic machinery. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Conformational changes in the protein upon ligand binding. nih.gov | Assessing the impact of binding on protein secondary structure. |

Exploration of Undiscovered Bioactive Pathways and Target Engagements

The structural resemblance of this compound to pyridoxal suggests that its biological activities may be linked to pathways involving pyridoxal phosphate (PLP), a crucial coenzyme in a vast array of metabolic reactions. annualreviews.orgfrontiersin.org PLP-dependent enzymes are involved in the metabolism of amino acids, neurotransmitters, and other essential molecules. nih.govnih.gov

Future research should investigate the potential of this compound to modulate the activity of PLP-dependent enzymes. This could involve screening the compound against a panel of these enzymes to identify potential targets. For example, it could be investigated as a potential inhibitor of enzymes involved in tryptophan metabolism, which has implications for various physiological and pathological processes. nih.gov

Furthermore, given that many pyridine derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer effects, it is important to explore the potential of this compound in these areas. nih.govresearchgate.net High-throughput screening against various cancer cell lines and microbial strains could uncover novel therapeutic applications. The identification of its molecular targets in these contexts would be a significant step towards understanding its mechanism of action and developing it into a potential therapeutic agent. The exploration of its effects on pathways involving nonproteinogenic amino acid biosynthesis could also be a fruitful area of research. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.